(S)-4-Amino-1-benzylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4S)-4-amino-1-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1 |
InChI Key |
ZBULGGJXBMLOKD-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2)N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Classical Six-Step Synthesis (Method 1)
This method involves the following key stages:
| Stage | Reaction Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Condensation of itaconic acid with substituted benzylamines at 130 °C for 3 hours to form intermediates | Itaconic acid, benzylamine derivatives, heat | Formation of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl esters |
| 2 | Esterification and extraction with dichloromethane | Dichloromethane, rotary evaporation | Isolation of methyl esters |
| 3 | Reduction of methyl esters with sodium borohydride in methanol at 10–25 °C | NaBH4, methanol | Formation of 4-hydroxymethyl-1-R-benzylpyrrolidin-2-ones |
| 4 | Conversion to azides using sodium azide at 70–80 °C for 4 hours | Sodium azide, CH2Cl2 | Formation of azide intermediates |
| 5 | Purification of azides by silica gel chromatography | Silica gel, ethyl acetate | Pure azide intermediates |
| 6 | Reduction of azides to amines using triphenylphosphine in dry THF at room temperature | Triphenylphosphine, THF | Final product: 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one hydrochlorides |
This method yields the target compound with isolation and characterization at each step, but involves the use of sodium azide, a highly toxic reagent, and multiple purification steps.
Alternative Four-Step Synthesis (Method 2)
To improve safety and efficiency, an alternative method reduces the number of steps and avoids sodium azide:
| Stage | Reaction Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Condensation of itaconic acid with substituted benzylamines in toluene under reflux with Dean-Stark apparatus for 5–6 hours | Itaconic acid, benzylamine derivatives, toluene, Dean-Stark | Formation of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid |
| 2 | Isolation of precipitated product by filtration and washing | Filtration, toluene wash | Pure intermediate |
| 3 | Hydrogenation of the intermediate under 1.5 atm hydrogen pressure | Hydrogen gas, catalyst | Reduction to 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one |
| 4 | Acidification and purification to obtain hydrochloride salt | 5% aqueous HCl, extraction | Final pure hydrochloride salt |
This method is optimized by extending heating times and applying hydrogenation under mild pressure, resulting in higher yields (up to 93% in early stages and 86% in hydrogenation) and safer handling.
Another common synthetic approach involves the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide, followed by reduction to the pyrrolidinone ring system. This route is often used in industrial settings due to its scalability and straightforward reaction conditions.
Catalytic hydrogenation and reduction steps typically employ sodium borohydride or catalytic hydrogenation under controlled pressure to convert intermediates to the amino-substituted pyrrolidinone.
Purification methods include extraction, rotary evaporation, and chromatographic techniques such as silica gel chromatography or strong cation exchange (SCX) columns to isolate the hydrochloride salt with high purity.
| Feature | Classical Six-Step Method | Alternative Four-Step Method | Industrial Route (Succinic Anhydride) |
|---|---|---|---|
| Number of Steps | 6 | 4 | 3-4 |
| Use of Sodium Azide | Yes (hazardous) | No | No |
| Reaction Time | Moderate | Longer heating in early stages | Moderate |
| Yield | Moderate | Higher (up to 93% in early steps) | High |
| Safety | Lower (due to azide) | Higher | High |
| Purification | Multiple chromatographic steps | Acid-base extraction and crystallization | Extraction and crystallization |
| Scalability | Limited by azide use | More scalable | Industrially scalable |
Experimental optimization of the alternative method showed that increasing the heating duration in the initial condensation step significantly improves yield.
Hydrogenation under mild pressure (1.5 atm) enhances reduction efficiency and product purity.
Avoiding sodium azide reduces toxicity risks and simplifies waste management.
Analytical characterization (NMR, HPLC, MS) confirms the stereochemical integrity and purity of the (S)-enantiomer when chiral starting materials or resolution methods are employed.
The preparation of (S)-4-Amino-1-benzylpyrrolidin-2-one is well-established through multi-step synthetic routes. The alternative four-step method offers a safer, more efficient, and higher-yielding approach compared to the classical six-step azide-based synthesis. Industrial methods favor routes starting from succinic anhydride and benzylamine due to scalability and simplicity. Optimization of reaction conditions, including heating time and hydrogenation pressure, is critical for maximizing yield and purity. These methods provide a robust foundation for producing this compound for research and pharmaceutical applications.
Scientific Research Applications
Chemistry
(S)-4-Amino-1-benzylpyrrolidin-2-one serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms N-oxides | Hydrogen peroxide |
| Reduction | Produces amine derivatives | Lithium aluminum hydride (LiAlH₄) |
| Substitution | Participates in nucleophilic substitution | Alkyl halides |
Biology
In biological research, this compound is employed in proteomics to study protein interactions and functions. Its ability to act as both an inhibitor and activator of specific enzymes makes it valuable for investigating cellular mechanisms.
Case Study : A study on enzyme inhibition demonstrated that this compound effectively inhibited certain protein kinases involved in cancer pathways, suggesting its potential as an anticancer agent.
Medicine
The compound has promising therapeutic applications, particularly as a precursor for drug development:
- Drug Development : It is utilized in synthesizing pharmaceutical compounds targeting neurological disorders.
Example : The synthesis of brivaracetam, an antiepileptic drug, can be initiated using this compound as a key intermediate.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Antioxidant Properties : Research indicates that this compound can scavenge reactive oxygen species effectively, suggesting potential roles in neuroprotection and anti-inflammatory applications.
Mechanism of Action
The mechanism of action of (S)-4-Amino-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituents, stereochemistry, and salt forms, leading to differences in physicochemical properties and applications. Below is a comparative analysis based on evidence:
Table 1: Key Comparisons of (S)-4-Amino-1-benzylpyrrolidin-2-one and Analogs
Pharmacological and Industrial Relevance
- Bioavailability: The hydrochloride salt form of this compound enhances water solubility, making it preferable for drug formulations compared to the free base .
- Stereochemistry: The (S)-configuration may confer selectivity in binding to chiral targets, unlike non-stereospecific analogs like 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride .
- Cost and Availability : The hydrochloride form is priced at 72€/1g , significantly higher than simpler heterocycles (e.g., 1-Phenyl-1H-imidazole trifluoromethanesulfonate at 25€/1g), reflecting its specialized synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
